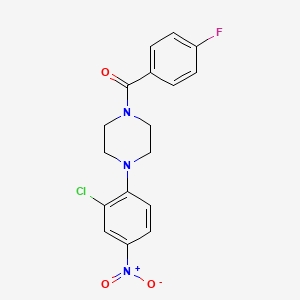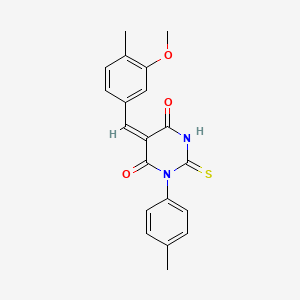![molecular formula C18H25ClN2O2 B5220574 4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B5220574.png)
4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CDC or N-(cyclohexylcarbonyl)-4-chloro-3-diethylbenzamide. In
Aplicaciones Científicas De Investigación
CDC has been studied for its potential applications as an inhibitor of the proteasome, a large protein complex involved in the degradation of cellular proteins. Proteasome inhibitors are of interest in cancer research, as they can induce apoptosis (programmed cell death) in cancer cells. CDC has been shown to have potent inhibitory activity against the proteasome, making it a promising candidate for further research in this area.
Mecanismo De Acción
The mechanism of action of CDC involves binding to the active site of the proteasome and inhibiting its activity. This leads to the accumulation of misfolded and damaged proteins within cells, which can trigger apoptosis. Additionally, CDC has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through other mechanisms such as induction of oxidative stress.
Biochemical and Physiological Effects:
CDC has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory activity against the proteasome, CDC has been shown to induce oxidative stress, disrupt mitochondrial function, and alter the expression of genes involved in cell cycle regulation. These effects may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CDC is its potent inhibitory activity against the proteasome, which makes it a valuable tool for studying the role of this complex in cellular processes. However, CDC also has some limitations for lab experiments. For example, it has poor solubility in aqueous solutions, which can make it difficult to work with in certain assays. Additionally, its potential toxicity and off-target effects must be carefully considered when designing experiments.
Direcciones Futuras
There are several potential future directions for research on CDC. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of CDC. Additionally, further studies are needed to fully understand the mechanisms underlying CDC's anti-cancer properties and to determine its potential for use in cancer therapy. Finally, investigations into the potential off-target effects of CDC and its toxicity profile will be important for its safe and effective use in scientific research.
Métodos De Síntesis
The synthesis of CDC involves the reaction between 4-chloro-3-nitrobenzoic acid and cyclohexyl isocyanate, followed by reduction of the nitro group with iron powder and subsequent reaction with diethylamine. The final product is obtained after purification through recrystallization.
Propiedades
IUPAC Name |
4-chloro-3-(cyclohexanecarbonylamino)-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-3-21(4-2)18(23)14-10-11-15(19)16(12-14)20-17(22)13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFPYMJHAGIXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220498.png)

![3-(3-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5220510.png)
![1-(2-fluorobenzyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5220513.png)
![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)

![3-[(4-bromophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5220525.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5220537.png)
![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)
![N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide](/img/structure/B5220556.png)
![5-{3-allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5220579.png)

